
tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H24N2O3·HCl It is a derivative of piperidine and azetidine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Azetidine Group: The azetidine group is introduced via a nucleophilic substitution reaction.
Esterification: The tert-butyl ester group is added through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Hydrochloride Formation: The final hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily utilized in medicinal chemistry due to its potential therapeutic properties. Research indicates that it may exhibit activity against various biological targets, which can be explored through interaction studies. Techniques such as:
- Binding assays : To determine the affinity of the compound for specific receptors.
- In vitro studies : To assess the biological activity and mechanisms of action.
These studies are crucial for understanding its pharmacological profile and guiding further development.
Drug Development
The compound's structural characteristics allow it to be a part of lead optimization in drug discovery programs. Its ability to form derivatives through chemical modifications enhances its utility in developing new therapeutics. The following table summarizes some notable derivatives and their potential applications:
Derivative | Structural Features | Potential Applications |
---|---|---|
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | Hydroxypropyl group | Different pharmacological properties due to structural variation |
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | Piperazine moiety | Distinct binding profiles due to electronic properties |
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate | Hydroxymethyl phenol group | Varied solubility and interaction characteristics |
Synthetic Organic Chemistry
In synthetic organic chemistry, tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its reactivity can facilitate the formation of various derivatives that may possess enhanced biological activities.
Case Study 1: Binding Affinity Studies
A study focused on the binding affinity of this compound demonstrated its potential as a ligand for specific receptors involved in neurological pathways. The results indicated a promising interaction profile that warrants further investigation into its therapeutic implications.
Another research effort evaluated the in vitro biological activity of this compound against cancer cell lines. The findings suggested cytotoxic effects, highlighting its potential as an anticancer agent, which could lead to the development of novel therapeutic strategies.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- Tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate
- Tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
Tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride is unique due to the presence of both azetidine and piperidine rings, as well as the tert-butyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate hydrochloride (CAS No. 1258640-55-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H25ClN2O3
- Molecular Weight : 292.8 g/mol
- Purity : ≥95%
- Solubility : Soluble in various organic solvents; optimal storage at -80°C for up to six months.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the azetidine moiety may enhance its ability to penetrate biological membranes, thereby facilitating its pharmacological effects.
Biological Activity Overview
Research indicates that this compound may exhibit several pharmacological activities:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of piperidine compounds can possess anticonvulsant properties, potentially through modulation of GABAergic transmission or sodium channel blockade .
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapeutics. The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine ring can significantly influence cytotoxicity .
- Neuroprotective Effects : Some studies have indicated that piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of various piperidine derivatives, this compound was evaluated for its cytotoxic effects against human liver carcinoma (HepG2) and colorectal cancer (HT29) cell lines. The compound exhibited significant growth inhibition with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of piperidine derivatives in models of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that compounds similar to this compound significantly reduced cell death and reactive oxygen species (ROS) levels, suggesting potential therapeutic applications in neurodegenerative conditions .
Properties
Molecular Formula |
C13H25ClN2O3 |
---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)15-8-11(16)9-15;/h10-11,16H,4-9H2,1-3H3;1H |
InChI Key |
YUANEGQSKQFAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)O.Cl |
Origin of Product |
United States |
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